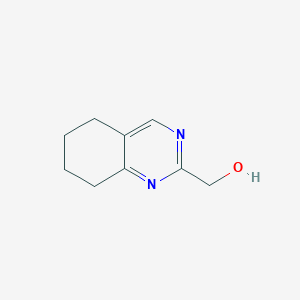
5,6,7,8-Tetrahydroquinazolin-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroquinazolin-2-ylmethanol is a chemical compound with the molecular formula C9H12N2O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol typically involves the reaction of 2-aminobenzyl alcohol with cyclohexanone under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring system .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinazolin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,6,7,8-Tetrahydroquinazolin-2-one.
Reduction: Formation of 5,6,7,8-Tetrahydroquinazolin-2-ylamine.
Substitution: Formation of various substituted quinazoline derivatives depending on the reagent used.
Scientific Research Applications
5,6,7,8-Tetrahydroquinazolin-2-ylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinazolin-2-one: A closely related compound with similar structural features.
5,6,7,8-Tetrahydroquinazolin-2-ylamine: Another related compound with an amine group instead of a hydroxyl group.
Uniqueness
5,6,7,8-Tetrahydroquinazolin-2-ylmethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-2-ylmethanol |
InChI |
InChI=1S/C9H12N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h5,12H,1-4,6H2 |
InChI Key |
OPTAKGUQLQNHTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


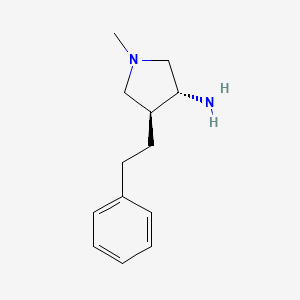

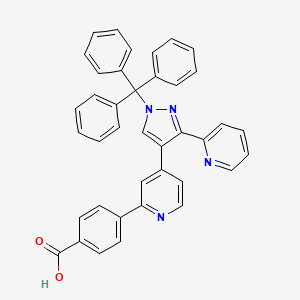
![9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12983577.png)

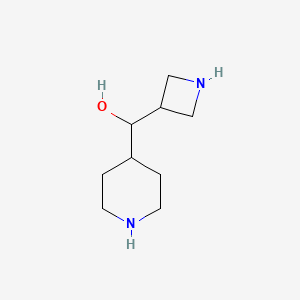
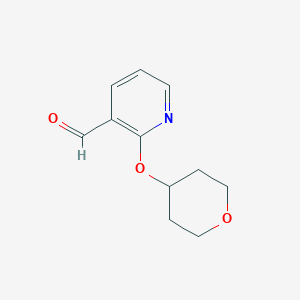
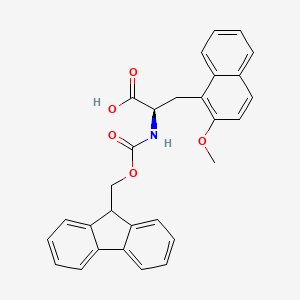
![tert-butyl (1R,5S)-9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12983617.png)
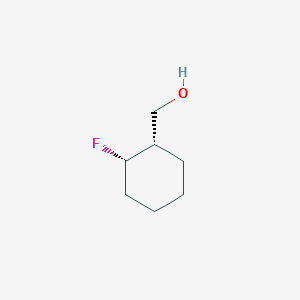
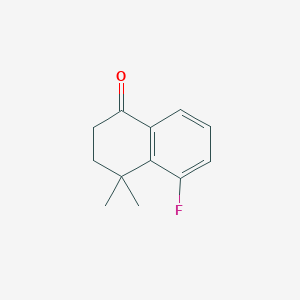
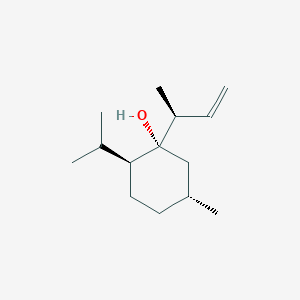
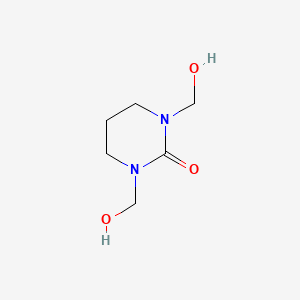
![1-((3AS,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12983633.png)
